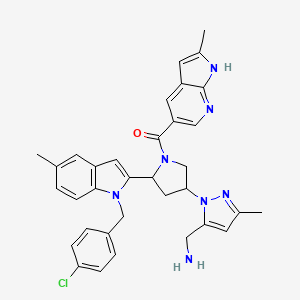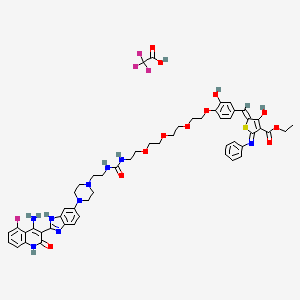
Dovitinib-RIBOTAC TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dovitinib-RIBOTAC TFA is a targeted RNA degrader that cleaves precursor microRNA-21 (pre-miR-21) with enhanced potency and selectivity . This compound is a ribonuclease targeting chimera (RIBOTAC) derived from dovitinib, a receptor tyrosine kinase inhibitor used in cancer treatment . The addition of a chemical moiety allows this compound to recruit and activate an RNA-degrading enzyme, making it a powerful tool in RNA-targeted therapies .
Métodos De Preparación
The synthesis of Dovitinib-RIBOTAC TFA involves the modification of dovitinib by adding a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur . This modification enables the recruitment and activation of ribonuclease L (RNase L), an RNA-degrading enzyme . The synthetic route includes the following steps:
Starting Material: Dovitinib.
Chemical Modification: Addition of a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur.
Reaction Conditions: The reactions are typically carried out under controlled conditions to ensure the selectivity and potency of the final product.
Análisis De Reacciones Químicas
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications:
Mecanismo De Acción
Dovitinib-RIBOTAC TFA exerts its effects by selectively binding to precursor microRNA-21 (pre-miR-21) and recruiting ribonuclease L (RNase L) to degrade the RNA . This targeted degradation reduces the levels of microRNA-21, which is associated with various cancers and diseases . The molecular targets and pathways involved include the fibroblast growth factor (FGF) pathway, vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) pathways .
Comparación Con Compuestos Similares
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade RNA, unlike many other compounds that primarily target proteins . Similar compounds include:
Dovitinib: The parent compound, a receptor tyrosine kinase inhibitor used in cancer treatment.
Other RIBOTACs: Compounds designed to target and degrade specific RNA molecules.
PROTACs: Proteolysis targeting chimeras that target proteins for degradation.
This compound stands out due to its enhanced selectivity and potency in targeting RNA, making it a valuable tool in RNA-targeted therapies .
Propiedades
Fórmula molecular |
C53H57F4N9O12S |
|---|---|
Peso molecular |
1120.1 g/mol |
Nombre IUPAC |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?; |
Clave InChI |
SSLPJCLVPXUGSX-GLWXAOSUSA-N |
SMILES isomérico |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



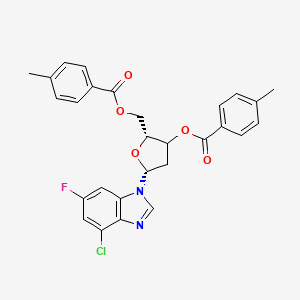
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)





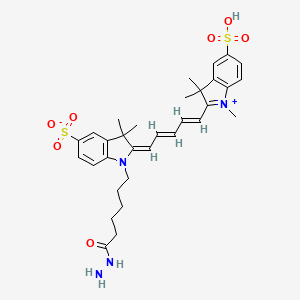
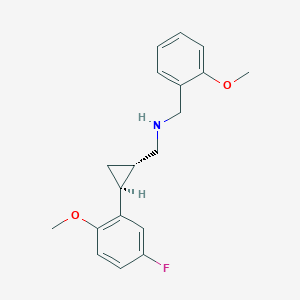
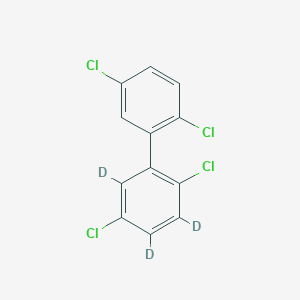
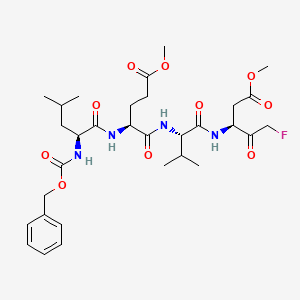
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
